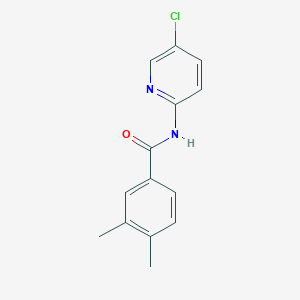

N-(5-chloro-2-pyridinyl)-3,4-dimethylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(5-chloro-2-pyridinyl)-3,4-dimethylbenzamide involves multiple steps, including chlorination, oxidation, and ammonolysis. For instance, one method involves the synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide from 7-methylisatin, achieving an overall yield of 62% with a purity of 99.6% through optimized process conditions (Zhang Zho, 2014).

Molecular Structure Analysis

The molecular structure of N-(5-chloro-2-pyridinyl)-3,4-dimethylbenzamide and related compounds has been extensively studied, including using X-ray crystallography and DFT calculations. These studies provide insights into the compound's geometry, bond lengths, bond angles, and dihedral angles, helping to understand its chemical behavior and reactivity (Sedat Karabulut et al., 2014).

Chemical Reactions and Properties

The chemical reactions involving N-(5-chloro-2-pyridinyl)-3,4-dimethylbenzamide include photoreactions and acylation processes. For example, the photoreaction of 2-chloro-N-pyridinylbenzamide has been studied, showing the formation of photocyclized products through an intramolecular cyclization mechanism (Y. T. Park et al., 2001).

Applications De Recherche Scientifique

Organic Synthesis and Catalysis

A study by Liu et al. (2014) explored the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. This research demonstrates the utility of pyridine derivatives in facilitating chemical reactions, suggesting that N-(5-chloro-2-pyridinyl)-3,4-dimethylbenzamide could also serve as a catalyst or reactant in organic synthesis, enhancing the efficiency of chemical transformations (Liu, Ma, Liu, & Wang, 2014).

Molecular Interaction Studies

Jackman, Kavanagh, and Haddon (1969) investigated the rotational barriers in substituted N,N-dimethylbenzamides using nuclear magnetic resonance. This type of study is critical for understanding the dynamic behavior of molecules and how substitutions on the benzamide and pyridine moieties affect molecular rotation and interactions, which is relevant for the design and development of new compounds with desired physical and chemical properties (Jackman, Kavanagh, & Haddon, 1969).

Potential Therapeutic Agents

The synthesis and cytotoxicity of quinazolinones, starting from benzamide derivatives, as investigated by Hour et al. (2007), showcase the potential of benzamide-based compounds in drug discovery, particularly as anticancer agents. The study highlights the importance of structural modifications for achieving significant cytotoxic effects against cancer cell lines, suggesting a pathway through which N-(5-chloro-2-pyridinyl)-3,4-dimethylbenzamide could be explored for its therapeutic potential (Hour, Yang, Lien, Kuo, & Huang, 2007).

Propriétés

IUPAC Name |

N-(5-chloropyridin-2-yl)-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c1-9-3-4-11(7-10(9)2)14(18)17-13-6-5-12(15)8-16-13/h3-8H,1-2H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLPGWTFBVNIOGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]azocane](/img/structure/B5524911.png)

![3-(2-methoxy-1-naphthyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5524916.png)

![4-chloro-2-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5524923.png)

![methyl 4-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzoate](/img/structure/B5524928.png)

![1-[1]benzofuro[3,2-d]pyrimidin-4-ylproline](/img/structure/B5524935.png)

![4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B5524973.png)

![4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5524978.png)

![(4aS*,7aR*)-1-[(1R*,5S*,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5524990.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-phenylacetamide](/img/structure/B5524997.png)

![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5524999.png)

![N,N-dimethyl-1-{4-methyl-5-[1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5525005.png)

![methyl {[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5525011.png)